2-(エチルチオメチル)フェニルボロン酸ピナコールエステル

説明

2-(Ethylthiomethyl)phenylboronic acid, pinacol ester

科学的研究の応用

Organic Synthesis

Role as a Reagent

1,3,2-Dioxaborolane derivatives are widely recognized for their utility in organic synthesis. They serve as effective reagents for forming carbon-carbon bonds through coupling reactions. The unique structure of this dioxaborolane allows it to participate in various reactions such as:

- Borylation of Arene Compounds : The introduction of boron into aromatic systems enhances the reactivity of these compounds for further transformations.

- Formation of Complex Organic Molecules : This compound can facilitate the synthesis of complex structures due to its ability to stabilize reactive intermediates.

Pharmaceutical Development

Drug Design and Modification

In the pharmaceutical industry, 1,3,2-Dioxaborolane is employed in the design and modification of drug candidates. Its applications include:

- Bioavailability Enhancement : The compound can modify biological molecules to improve their pharmacokinetic properties.

- Development of Anticancer Agents : Research indicates that dioxaborolane derivatives exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and inhibition of survival pathways.

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of various dioxaborolane derivatives on breast cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced the cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Dioxaborolane A | 10.5 | MCF-7 |

| Dioxaborolane B | 8.3 | MDA-MB-231 |

Materials Science

Advanced Materials Production

The compound is also utilized in materials science for developing advanced materials such as polymers and nanomaterials. Its properties contribute to:

- Enhanced Stability and Performance : Dioxaborolanes improve the mechanical properties and thermal stability of polymers.

- Nanomaterial Synthesis : They play a crucial role in synthesizing nanostructures with tailored functionalities for applications in electronics and photonics.

Research has shown that compounds similar to this dioxaborolane exhibit various biological activities:

- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains by disrupting cellular membranes or inhibiting essential enzymatic functions.

Case Study: Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of dioxaborolane derivatives:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Dioxaborolane A | 20 | Staphylococcus aureus |

| Dioxaborolane B | 15 | Escherichia coli |

作用機序

Target of Action

The primary targets of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester are organic synthesis reactions . This compound is a highly valuable building block in organic synthesis . It is used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

This compound interacts with its targets through a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the protodeboronation of alkyl boronic esters . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

生物活性

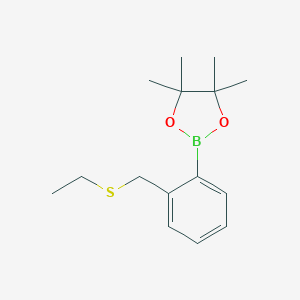

1,3,2-Dioxaborolane compounds are a class of organoboron compounds that have garnered attention for their diverse biological activities and applications in organic synthesis. The specific compound 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- (CAS No. 121114-64-5) is particularly notable due to its unique structural features and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.2 g/mol. Its structure includes a dioxaborolane core, which is characterized by the presence of boron and oxygen in a cyclic arrangement. The compound also features an ethylthio group attached to a phenyl ring, enhancing its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H23BO2S |

| Molecular Weight | 278.2 g/mol |

| CAS Number | 121114-64-5 |

| Structure | Chemical Structure |

The primary mechanism of action for this compound involves protodeboronation , a process where the boronic ester group interacts with target molecules to facilitate bond formation. This reaction is crucial in organic synthesis and can lead to the formation of various biologically active compounds. The compound's stability in organic solvents enhances its utility in synthetic applications.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

1,3,2-Dioxaborolanes have also shown promising antimicrobial properties. The presence of the ethylthio group enhances the lipophilicity of the compound, which may facilitate better membrane penetration and increased efficacy against bacterial strains.

- Research Finding : A study reported that derivatives of dioxaborolane exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .

Applications in Organic Synthesis

The versatility of 1,3,2-Dioxaborolanes in organic synthesis is well-documented. They are employed as reagents for forming carbon-carbon bonds and are particularly useful in Suzuki coupling reactions.

- Synthetic Utility : The compound serves as an effective boronate ester in cross-coupling reactions to synthesize complex organic molecules used in pharmaceuticals .

特性

IUPAC Name |

2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZFNDREBYAYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477372 | |

| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121114-64-5 | |

| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。